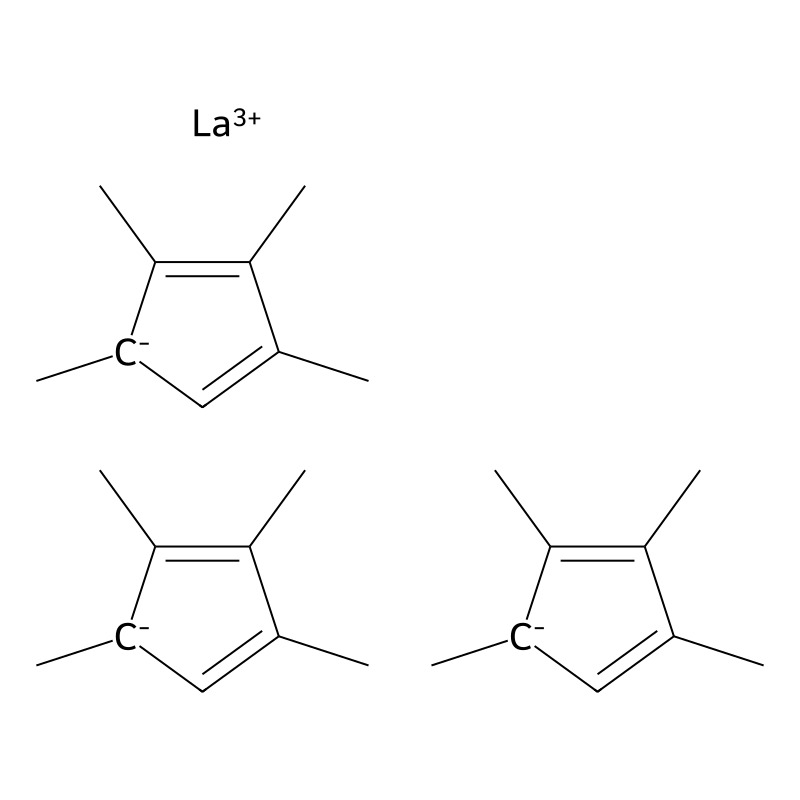

lanthanum(3+);1,2,4,5-tetramethylcyclopenta-1,3-diene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organometallic catalysis

Lanthanide complexes like TmCp3La have been investigated as catalysts for various organic reactions. Their unique ability to activate small molecules makes them attractive for applications in organic synthesis. [Source: A recent scientific article exploring lanthanide catalysis - "Lanthanide Single-Site Catalysts for Olefin Polymerization" by Erwan Jeanne et al. in Chemical Reviews (2016) ]

f-element chemistry

Lanthanides are f-elements, characterized by electrons in their f-orbitals. The f-electrons are responsible for many of the interesting properties of lanthanides, including their luminescence (light emission) and magnetism. TmCp3La serves as a model system for studying the fundamental chemical properties of f-elements. [Source: "Tris(tetramethylcyclopentadienyl)lanthanum(III)" on American Elements ]

Material science

Lanthanide complexes are being explored for their potential applications in developing new materials with specific properties. TmCp3La may be useful in the design of new materials with applications in areas like catalysis, magnetism, and optics. [Source: "Lanthanide Single-Site Catalysts for Olefin Polymerization" by Erwan Jeanne et al. in Chemical Reviews (2016) ]

Lanthanum(3+);1,2,4,5-tetramethylcyclopenta-1,3-diene, commonly referred to as Tris(tetramethylcyclopentadienyl)lanthanum, is an organometallic compound characterized by its unique structure and properties. The compound has a molecular formula of C27H39La and a molecular weight of 502.5 g/mol. It appears as a yellow powder or crystals and has a melting point of approximately 279°C . This compound consists of a lanthanum ion coordinated with three 1,2,4,5-tetramethylcyclopenta-1,3-diene ligands, which contribute to its stability and reactivity in various chemical processes.

- Decomposition: At elevated temperatures, this compound can decompose to release lanthanum oxides and hydrocarbons.

- Coordination Reactions: The compound can coordinate with various Lewis bases due to the electron-rich nature of the cyclopentadienyl ligands.

- Redox Reactions: Lanthanum(3+) can participate in redox reactions where it may be reduced to lower oxidation states under specific conditions.

These reactions highlight the compound's versatility in synthetic chemistry and catalysis.

- Bone Health: Lanthanum has been investigated for its ability to inhibit bone resorption and promote bone formation.

- Antimicrobial Properties: Some lanthanum compounds exhibit antimicrobial activity against certain pathogens, although specific studies on this compound are sparse.

Further research is needed to fully understand the biological implications of Tris(tetramethylcyclopentadienyl)lanthanum.

Tris(tetramethylcyclopentadienyl)lanthanum can be synthesized through several methods:

- Direct Reaction: The synthesis typically involves the reaction of lanthanum(III) chloride with 1,2,4,5-tetramethylcyclopenta-1,3-diene in a suitable solvent under inert atmosphere conditions.

- Metathesis Reactions: This method involves exchanging ligands with other metal complexes to form the desired tris(cyclopentadienyl)lanthanum complex.

- Thermal Decomposition: Precursor complexes containing lanthanum and cyclopentadienyl ligands can be thermally decomposed to yield Tris(tetramethylcyclopentadienyl)lanthanum.

These methods provide flexibility in synthesizing this compound for various applications.

Tris(tetramethylcyclopentadienyl)lanthanum has several notable applications:

- Catalysis: It is used as a catalyst in organic synthesis and polymerization reactions due to its ability to activate small molecules.

- Materials Science: The compound serves as a precursor for the deposition of lanthanum-containing thin films in semiconductor manufacturing.

- Research: It is utilized in academic research for studying organometallic chemistry and coordination complexes.

These applications illustrate the compound's significance in both industrial and research settings.

Interaction studies involving Tris(tetramethylcyclopentadienyl)lanthanum primarily focus on its reactivity with other chemical species. These studies help elucidate its behavior in various environments:

- Ligand Exchange Studies: Investigating how the compound interacts with different ligands provides insights into its coordination chemistry.

- Reactivity with Small Molecules: Understanding how it reacts with small molecules like carbon monoxide or nitrogen dioxide can inform its potential catalytic applications.

Such studies are essential for optimizing its use in practical applications.

Tris(tetramethylcyclopentadienyl)lanthanum can be compared with other similar organometallic compounds based on their structure and reactivity. Notable similar compounds include:

- Tris(cyclopentadienyl)lanthanum: Lacks the methyl groups on the cyclopentadiene rings but shares similar coordination properties.

- Tris(tetramethylcyclopentadienyl)neodymium: Similar structure but features neodymium instead of lanthanum; used in similar catalytic processes.

- Bis(cyclopentadienyl)zirconium dichloride: A transition metal complex that exhibits different reactivity patterns due to the presence of zirconium.

| Compound Name | Metal | Structure Type | Unique Features |

|---|---|---|---|

| Tris(tetramethylcyclopentadienyl)lanthanum | Lanthanum | Organometallic | High stability and reactivity |

| Tris(cyclopentadienyl)lanthanum | Lanthanum | Organometallic | Less steric hindrance |

| Tris(tetramethylcyclopentadienyl)neodymium | Neodymium | Organometallic | Similar catalytic properties |

| Bis(cyclopentadienyl)zirconium dichloride | Zirconium | Transition Metal Complex | Different metal properties |

This comparison highlights the uniqueness of Tris(tetramethylcyclopentadienyl)lanthanum in terms of its steric hindrance and potential reactivity patterns.